molecular formula C19H14F3NO3S2 B6519716 2,6-difluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide CAS No. 896327-79-0

2,6-difluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B6519716
CAS No.: 896327-79-0
M. Wt: 425.4 g/mol
InChI Key: QWCSVFJMPNECOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is a fluorinated benzamide derivative featuring a benzenesulfonyl group and a thiophene moiety. Its structure combines a 2,6-difluorobenzamide core linked to an ethyl chain substituted with a 4-fluorobenzenesulfonyl group and a thiophen-2-yl group. This compound’s synthesis likely involves multi-step reactions, such as nucleophilic substitutions or Friedel-Crafts acylations, followed by alkylation or sulfonation steps, as observed in analogous compounds . Key spectral characteristics include:

  • IR: Absence of C=O stretching (~1660–1680 cm⁻¹) in triazole derivatives, replaced by C=S vibrations (~1240–1255 cm⁻¹) .
  • NMR: Distinct signals for fluorine atoms (¹⁹F-NMR) and aromatic protons (¹H-NMR) in the difluorophenyl and thiophene groups.

Properties

IUPAC Name

2,6-difluoro-N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NO3S2/c20-12-6-8-13(9-7-12)28(25,26)17(16-5-2-10-27-16)11-23-19(24)18-14(21)3-1-4-15(18)22/h1-10,17H,11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCSVFJMPNECOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

Sulfonyl-Containing Benzamide Derivatives

Compound Name Sulfonyl Group Position Additional Functional Groups Biological Relevance Reference
Target compound 4-Fluorobenzenesulfonyl Thiophen-2-yl Not explicitly stated
2-[(2-Thienylmethyl)thio]-N-[...]benzamide None (thioether linkage) Thienylmethylthio, pyridinylamino Anticancer, antiviral applications
N-[2-(4-(Methylsulfonyl)benzylthio)ethyl]... 4-Methylsulfonyl Benzylthio Structural similarity to target

Key Observations :

  • The 4-fluorobenzenesulfonyl group in the target compound may confer greater metabolic stability compared to methylsulfonyl derivatives due to reduced susceptibility to oxidative degradation .

Thiophene-Containing Analogues

Compound Name Thiophene Position Additional Groups Spectral Data Reference
Target compound Thiophen-2-yl 4-Fluorobenzenesulfonyl IR: νC=S at ~1250 cm⁻¹
N-[2-(2-Benzothiazolylamino)ethyl]-2-[(2-Thienylmethyl)thio]-benzamide Thienylmethylthio Benzothiazolylamino ¹H-NMR: Thiophene protons at δ 7.2–7.5
5-Methyl-3-isoxazolyl derivatives None Isoxazole, nitrophenylamino MS: Molecular ion peaks at m/z 400–500

Key Observations :

  • The thiophen-2-yl group in the target compound may enhance lipophilicity compared to thienylmethylthio derivatives, influencing membrane permeability .
  • Thiophene-containing compounds in exhibit antiviral activity, suggesting a possible mechanism for the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.